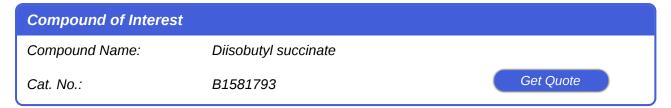


# Spectroscopic Profile of Diisobutyl Succinate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diisobutyl succinate**, a key chemical intermediate and additive. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

# **Chemical Structure and Properties**

**Diisobutyl succinate**, with the IUPAC name bis(2-methylpropyl) butanedioate, is an organic compound with the molecular formula C12H22O4 and a molecular weight of approximately 230.30 g/mol .[1] Its structure consists of a central succinate moiety esterified with two isobutyl groups.

Structure:

# **Spectroscopic Data**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS analyses of **diisobutyl succinate**.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of an experimental <sup>1</sup>H NMR spectrum in the searched literature, a predicted spectrum was generated to provide expected chemical shifts, multiplicities, and



coupling constants. The prediction is based on computational models and provides a reliable estimation for the proton environments in the molecule.

Table 1: Predicted <sup>1</sup>H NMR Data for **Diisobutyl Succinate** 

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.87	Doublet (d)	4H	-O-CH2-CH(CH3)2
~2.60	Singlet (s)	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -CO-
~1.95	Nonet (non)	2H	-CH2-CH(CH3)2
~0.93	Doublet (d)	12H	-CH( CH <sub>3</sub> ) <sub>2</sub>

Note: Predicted values are estimates and may differ slightly from experimental results.

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum of **diisobutyl succinate** provides insights into the carbon framework of the molecule.

Table 2: 13C NMR Chemical Shifts for Diisobutyl Succinate

Chemical Shift (δ) (ppm)	Assignment
~172.5	C=O
~70.8	-O-CH <sub>2</sub> -
~29.1	-CO-CH <sub>2</sub> -
~27.8	-CH(CH <sub>3</sub> ) <sub>2</sub>
~19.0	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Data extracted from spectral databases and may be subject to minor variations based on experimental conditions.



## Infrared (IR) Spectroscopy

The IR spectrum of **diisobutyl succinate** highlights the characteristic vibrational frequencies of its functional groups.

Table 3: Key IR Absorption Bands for Diisobutyl Succinate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1170	Strong	C-O stretch (ester)

Note: The spectrum was recorded in a solution of carbon tetrachloride (CCl<sub>4</sub>) and carbon disulfide (CS<sub>2</sub>).[2][3]

#### **Mass Spectrometry (MS)**

Electron ionization mass spectrometry (EI-MS) of **diisobutyl succinate** results in fragmentation of the molecule, providing valuable structural information.

Table 4: Major Mass Spectrometry Fragments for Diisobutyl Succinate

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
157	High	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
101	High	[CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>2</sub> CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (isobutyl cation)
56	Moderate	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>

Note: The molecular ion peak  $(M^+)$  at m/z 230 is often of low abundance or not observed in the EI spectrum of esters.[1]



## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A solution of **diisobutyl succinate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H. For <sup>1</sup>H NMR, the spectral width is set to cover the range of 0-10 ppm. For <sup>13</sup>C NMR, a wider spectral width is used, typically 0-200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

#### Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, **diisobutyl succinate** can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent that has minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl<sub>4</sub>).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is first collected and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm<sup>-1</sup>.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

Sample Preparation: A dilute solution of **diisobutyl succinate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

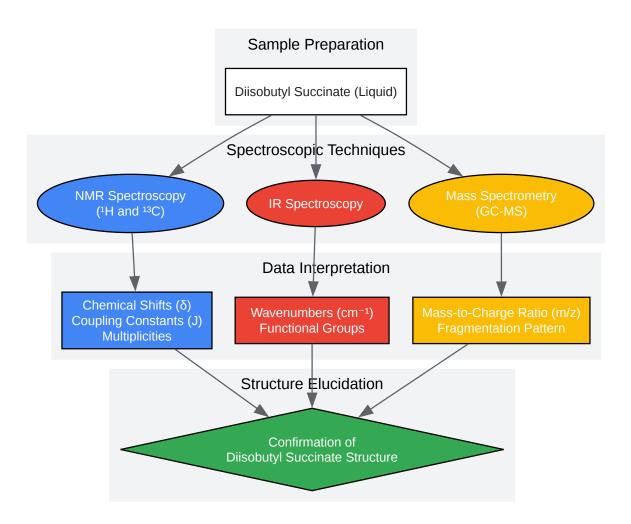
Data Acquisition: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points. The eluent from the GC is then introduced into the ion source of a mass spectrometer. In the ion source, the sample molecules are ionized, typically by electron impact (EI). The



resulting ions and fragment ions are then separated by their mass-to-charge ratio by the mass analyzer and detected.

## **Logical Workflow of Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **diisobutyl succinate**.



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Spectroscopic Analysis Workflow

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